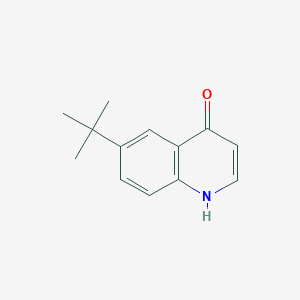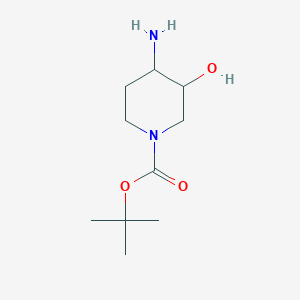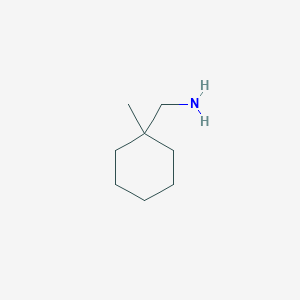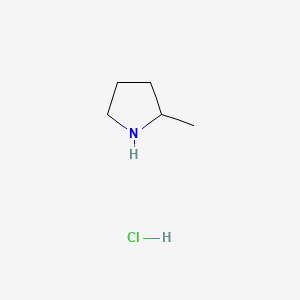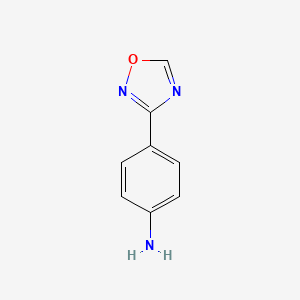
4-(1,2,4-噁二唑-3-基)苯胺
描述
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,4-Oxadiazol-3-yl)aniline” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
科学研究应用
Application 1: Drug Discovery
- Summary of Application: The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities. It is a perfect framework for novel drug development .
- Methods of Application: An extensive research exploring various substituted heterocyclic compounds with sulfonamide moiety indicated that 1,2,4-oxadiazol-5-yl-benzene sulfonamides were able to demonstrate extremely high biological activity and selectivity .
- Results or Outcomes: The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Application 2: Antiviral Activity
- Summary of Application: A series of 1,2,4-oxadiazole derivatives possess antiviral activity against Zika virus (ZIKV) infection .
- Methods of Application: Phenotypic screening was used to identify a series of 1,2,4-oxadiazole derivatives that possess antiviral activity against ZIKV infection. Subsequently, 28 new derivatives were designed, synthesized, and evaluated .
- Results or Outcomes: A novel lead compound, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), was found to have potent antiviral activity against ZIKV and other medically important flaviviruses, including dengue, Japanese encephalitis and classical swine fever viruses .
Application 3: Anti-Infective Agents
- Summary of Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application: Research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents, exploring their potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
- Results or Outcomes: The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Application 4: Anticancer Agents
- Summary of Application: A unique series of oxadiazoles were synthesized and evaluated as promising anticancer agents .
- Methods of Application: The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results or Outcomes: The synthesized compounds were screened for anticancer activity. The most active compounds were found to be less toxic, determined by MTT assay method with normal cell line (L292) .
Application 5: Anti-Inflammatory Agents
- Summary of Application: Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anti-inflammatory .
- Methods of Application: The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agent .
- Results or Outcomes: Oxadiazoles have been recognized as prime molecular targets for drug discovery and thus more up thrust is now placed on molecules for drug designing .
Application 6: Antioxidant Properties
- Summary of Application: Oxadiazoles have been found to possess antioxidant properties .
- Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes: Oxadiazoles have been recognized as prime molecular targets for drug discovery and thus more up thrust is now placed on molecules for drug designing .
未来方向
属性
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)aniline | |
CAS RN |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
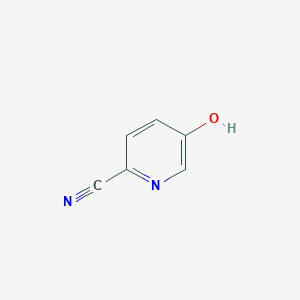
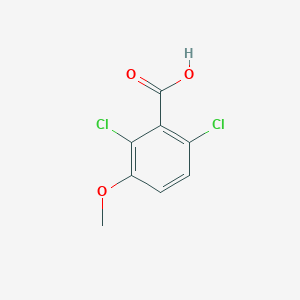
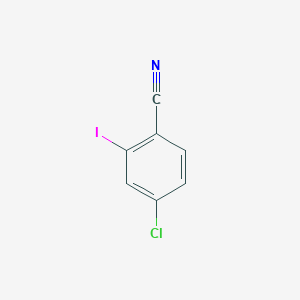
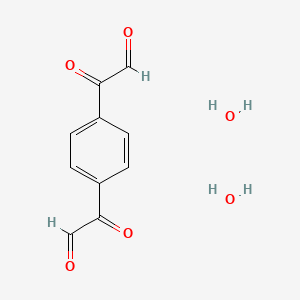

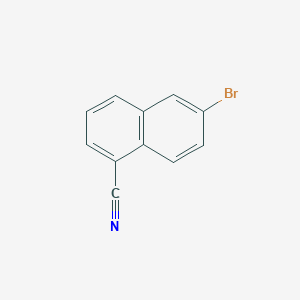
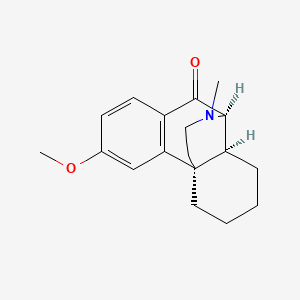
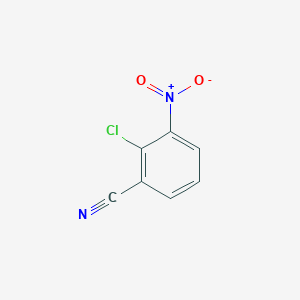
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
